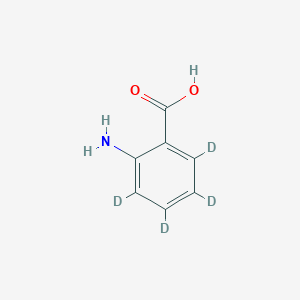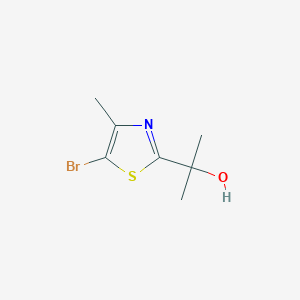![molecular formula C14H11ClN4O3 B1509754 N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide CAS No. 1257440-43-9](/img/structure/B1509754.png)
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide
Übersicht
Beschreibung
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide is a useful research compound. Its molecular formula is C14H11ClN4O3 and its molecular weight is 318.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant. Research indicates that derivatives of this compound may exhibit significant efficacy in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The effectiveness of these compounds can sometimes surpass that of established drugs like valproic acid, suggesting a strong potential for development into new antiepileptic medications .
Antinociceptive Properties
In addition to anticonvulsant properties, there’s evidence that this compound may also have antinociceptive effects. This means it could potentially be used to alleviate pain without causing numbness or loss of consciousness. It has been tested in models of tonic pain, such as the formalin model, to assess its effectiveness in pain management .
Interaction with Ion Channels
The compound’s mechanism of action is believed to involve interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction is crucial for its potential therapeutic effects, as these channels play a significant role in the propagation of nerve impulses and could be targets for treating various neurological disorders .
Hepatotoxicity and Neurotoxicity Studies
Safety is a paramount concern in drug development. This compound has been evaluated for hepatotoxic and neurotoxic effects, showing no significant cytotoxic impact in studies. This suggests a favorable safety profile, which is encouraging for further research and development .
Chemical Property Analysis
Understanding the physical and chemical properties of a compound is essential for its application in scientific research. Data such as melting points, ionization energy, and mass spectrum analysis are available and provide a foundation for further experimental design and synthesis .
Wirkmechanismus
Target of action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Compounds in this class have been found to bind with high affinity to multiple receptors , which suggests that this compound might also interact with multiple targets in the body.
Biochemical pathways
Other pyrazolo[1,5-a]pyrimidines have been found to affect a variety of biochemical pathways related to their biological activities .
Result of action
Given the range of biological activities exhibited by other pyrazolo[1,5-a]pyrimidines , this compound might have similar effects.
Eigenschaften
IUPAC Name |
N-[5-(3-chlorophenyl)-2,7-dioxo-1,4-dihydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-7(20)16-12-13-17-10(8-3-2-4-9(15)5-8)6-11(21)19(13)18-14(12)22/h2-6,17H,1H3,(H,16,20)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMIUYBZDSMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2NC(=CC(=O)N2NC1=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737334 | |
| Record name | N-[5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide | |
CAS RN |
1257440-43-9 | |
| Record name | N-[5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)
![3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid](/img/structure/B1509677.png)

![2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole](/img/structure/B1509683.png)


![6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B1509691.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-[(dimethylamino)methyl]-](/img/structure/B1509692.png)


![[2,2':5',2''-Terthiophene]-3',4'-diamine](/img/structure/B1509703.png)


